molecular formula C19H15F3N2O5 B7755648 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid

4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid

Cat. No.: B7755648
M. Wt: 408.3 g/mol
InChI Key: VNJFEEZJUVVZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hexahydropyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrimidinyl intermediate, which is then coupled with a benzoic acid derivative. Key steps include:

    Formation of the hexahydropyrimidinyl intermediate: This involves the reaction of appropriate starting materials under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

    Coupling reaction: The intermediate is then reacted with a benzoic acid derivative in the presence of coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of catalysts, solvents, and specific temperature controls.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating various diseases, including its role as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-methylhexahydropyrimidin-4-yl]benzoic acid
  • 4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-ethylhexahydropyrimidin-4-yl]benzoic acid

Uniqueness

4-[6-Hydroxy-2-oxo-5-(phenylcarbonyl)-6-(trifluoromethyl)hexahydropyrimidin-4-yl]benzoic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it distinct from similar compounds that lack this functional group.

Properties

IUPAC Name

4-[5-benzoyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)18(29)13(15(25)11-4-2-1-3-5-11)14(23-17(28)24-18)10-6-8-12(9-7-10)16(26)27/h1-9,13-14,29H,(H,26,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFEEZJUVVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.